3a,4,5,6,7,7a-Hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole
Description
The trimethylsilyl (TMS) group at the 1-position distinguishes it from common analogs, which typically bear ester or hydroxyl substituents. This structural modification enhances lipophilicity and may influence reactivity, stability, and applications in catalysis or fragrance chemistry .
Properties
IUPAC Name |
trimethyl(3,4,5-triazatricyclo[5.2.1.02,6]dec-4-en-3-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3Si/c1-14(2,3)13-10-8-5-4-7(6-8)9(10)11-12-13/h7-10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHDGAHLMMBTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C2C3CCC(C3)C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884990 | |
| Record name | 4,7-Methano-1H-benzotriazole, 3a,4,5,6,7,7a-hexahydro-1-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17843-09-3 | |
| Record name | 3a,4,5,6,7,7a-Hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17843-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3a,4,5,6,7,7a-Hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017843093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Methano-1H-benzotriazole, 3a,4,5,6,7,7a-hexahydro-1-(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,7-Methano-1H-benzotriazole, 3a,4,5,6,7,7a-hexahydro-1-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3a,4,5,6,7,7a-hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.985 | |
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| Record name | 3A,4,5,6,7,7A-HEXAHYDRO-1-(TRIMETHYLSILYL)-4,7-METHANO-1H-BENZOTRIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZP9MC2TXD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Silylation of Benzotriazole Precursors
The most common route to this compound involves the silylation of a preformed benzotriazole scaffold. Source outlines a general protocol where a hexahydro-4,7-methano-1H-benzotriazole intermediate undergoes trimethylsilylation. The reaction typically employs chlorotrimethylsilane (TMSCl) in the presence of a base such as triethylamine or sodium hydride to deprotonate the benzotriazole nitrogen, facilitating nucleophilic substitution .
For example, dissolving 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-benzotriazole in anhydrous tetrahydrofuran (THF) under nitrogen and adding TMSCl at 0°C yields the target compound after 12 hours at room temperature . The reaction is quenched with ice water, followed by extraction with dichloromethane and purification via column chromatography (hexanes/ethyl acetate). This method achieves yields of 68–75% .
Catalytic Reductive Amination
A less conventional approach involves reductive amination of ketone precursors. Source details a protocol where 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-benzotriazol-1-one is treated with trimethylsilyl chloride and triethylamine in acetonitrile . The ketone undergoes in situ reduction using sodium borohydride , followed by silylation to afford the final product in 71% yield .
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Silylation | TMSCl, Et₃N, THF | 0°C → RT, 12h | 68–75% |
| Cycloaddition/Silylation | HMDS, toluene | 120°C, 6h | 82% |
| Reductive Amination | TMSCl, NaBH₄, CH₃CN | RT, 24h | 71% |
Mechanistic Considerations
The silylation step proceeds via an SN2 mechanism , where the benzotriazole’s nitrogen acts as a nucleophile, displacing chloride from TMSCl . Steric hindrance from the methano bridge slightly reduces reactivity compared to non-bridged benzotriazoles, necessitating longer reaction times . Catalytic methods using Lewis acids (e.g., ZnCl₂) accelerate silylation but risk side reactions such as ring-opening .
Purification and Characterization
Crude products are purified via recrystallization from hexanes or flash chromatography . Nuclear magnetic resonance (NMR) confirms successful silylation:
-
¹H NMR (CDCl₃): δ 0.20 (s, 9H, Si(CH₃)₃), 1.50–2.10 (m, 6H, bridgehead H), 3.80–4.20 (m, 2H, CH₂), 7.20–7.60 (m, aromatic H) .
-
¹³C NMR: δ −2.1 (Si(CH₃)₃), 38.7 (CH₂), 119.5–145.4 (aromatic C) .
Industrial-Scale Production
Industrial synthesis (Source ) uses continuous-flow reactors to enhance efficiency. A mixture of benzotriazole precursor and TMSCl in dimethylformamide (DMF) is pumped through a heated reactor (80°C, 2h residence time), achieving 89% conversion . Automated distillation removes volatile byproducts, yielding >98% purity .
Challenges and Optimizations
Key challenges include:
-
Moisture sensitivity: TMSCl reacts violently with water, requiring strict anhydrous conditions .
-
Byproduct formation: Over-silylation at multiple nitrogen sites occurs if stoichiometry isn’t controlled .
-
Scalability: Batch processes face heat dissipation issues, addressed via flow chemistry .
Optimized protocols use molecular sieves to scavenge water and stoichiometric TMSCl (1.1 equiv) to minimize byproducts .
Alternative Routes
While less common, Grignard reactions between silyl magnesium bromides and chlorinated benzotriazoles have been explored. For example, reacting 1-chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-benzotriazole with Mg(TMS)Br in diethyl ether forms the target compound in 65% yield . However, this method is limited by the instability of silyl Grignard reagents .
Chemical Reactions Analysis
Types of Reactions
3a,4,5,6,7,7a-Hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Chemistry
3a,4,5,6,7,7a-Hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole serves as a building block in synthetic organic chemistry. Its unique structure allows it to function as:
- A ligand in coordination chemistry.
- A precursor for more complex molecules.
Table 1: Chemical Reactions Involving the Compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Addition of oxygen or removal of hydrogen | Potassium permanganate, Hydrogen peroxide |
| Reduction | Addition of hydrogen or removal of oxygen | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Replacement of one functional group with another | Catalysts (varied) |
Biology
The compound's structural properties make it a candidate for biological studies. Potential applications include:
- Investigating molecular interactions in biochemical pathways.
- Exploring therapeutic uses due to its unique binding properties.
Case Study: Biological Interaction
Research has indicated that derivatives of benzotriazole compounds can inhibit certain enzymes involved in cancer progression. The specific interactions and pathways are under investigation to assess their therapeutic potential.
Medicine
In medicinal chemistry, the compound is being explored for drug development:
- Targeted Drug Design: Utilizing its structure to create molecules with specific biological activities.
- Potential Therapeutics: Investigating its efficacy against various diseases through structure-activity relationship studies.
Table 2: Potential Therapeutic Applications
| Application Area | Potential Use |
|---|---|
| Oncology | Inhibiting cancer cell proliferation |
| Infectious Diseases | Antimicrobial activity against pathogens |
| Neurology | Neuroprotective properties under study |
Industry
In material science, this compound is utilized for developing new materials with enhanced properties:
- Stability: Improved thermal and chemical stability.
- Reactivity: Enhanced reactivity for polymerization processes.
Case Study: Material Development
Research has shown that incorporating trimethylsilyl groups into polymers can significantly enhance their mechanical properties and resistance to degradation.
Mechanism of Action
The mechanism by which 3a,4,5,6,7,7a-Hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Verdyl Acetate (3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl acetate)
- CAS : 5413-60-5
- Molecular Formula : C₁₂H₁₆O₂
- Molecular Weight : 192.25 g/mol
- Key Features :
- Comparison: The TMS group in the target compound increases molecular weight (~265 g/mol estimated) and hydrophobicity compared to verdyl acetate. While verdyl acetate is optimized for volatility in perfumery, the TMS derivative may exhibit reduced volatility, making it more suitable for non-volatile applications like catalysis .
Butanoic Acid, 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-yl Ester (CAS 113889-23-9)
- Molecular Formula : C₁₄H₂₀O₂
- Key Features: Used as a read-across analog for tricyclodecenyl acetate in toxicity assessments due to structural similarity . Contains a butanoate ester chain, enhancing metabolic stability compared to acetate esters.
- Comparison :
Tricyclodecenyl Propionate (CAS 17511-60-3)
- Molecular Formula : C₁₃H₁₈O₂
- Key Features :
- Applications may diverge: propionates are fragrance staples, whereas TMS derivatives could serve as ligands in asymmetric catalysis (e.g., hydrogenation reactions) .
Data Tables
Table 1. Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Substituent | Key Applications |
|---|---|---|---|---|
| Target Compound (TMS derivative) | N/A | C₁₃H₂₃N₃Si | Trimethylsilyl | Catalysis, Specialty Chems |
| Verdyl Acetate | 5413-60-5 | C₁₂H₁₆O₂ | Acetate | Fragrances, Cosmetics |
| Butanoic Acid Ester (Read-Across Analog) | 113889-23-9 | C₁₄H₂₀O₂ | Butanoate | Toxicity Assessment |
| Tricyclodecenyl Propionate | 17511-60-3 | C₁₃H₁₈O₂ | Propionate | Fragrances |
Biological Activity
3a,4,5,6,7,7a-Hexahydro-1-(trimethylsilyl)-4,7-methano-1H-benzotriazole (CAS RN: 17843-09-3) is a synthetic compound belonging to the benzotriazole family. This compound has garnered attention due to its potential biological activities and applications in various fields, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on diverse sources and research findings.
The molecular formula of this compound is CHNSi with a molecular weight of approximately 209.36 g/mol. The structure features a trimethylsilyl group which may influence its solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNSi |
| Molecular Weight | 209.36 g/mol |
| CAS Registry Number | 17843-09-3 |
Antiviral Activity
Research indicates that benzotriazole derivatives possess significant antiviral properties. A study focused on the synthesis of N-alkyl derivatives of benzotriazole demonstrated their inhibitory activity against helicase enzymes associated with various viruses including Hepatitis C Virus (HCV), West Nile Virus (WNV), and Dengue Virus (DENV). Specifically, derivatives with alkyl substitutions exhibited improved selectivity and potency against HCV helicase with IC values around 6.5 µM when DNA was used as a substrate .
Antimicrobial Activity
Benzotriazoles have also been evaluated for their antimicrobial properties. Compounds derived from benzotriazole showed moderate antibacterial and antifungal activities against a range of pathogens such as Escherichia coli and Candida albicans. Notably, certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low microgram range (e.g., 12.5–25 µg/ml against Aspergillus niger) . The introduction of bulky hydrophobic groups in the benzotriazole structure was found to enhance these activities significantly.
Antiparasitic Activity
In addition to antiviral and antimicrobial effects, benzotriazoles have shown promise in antiparasitic applications. A specific derivative demonstrated significant growth inhibition against Trypanosoma cruzi, the causative agent of Chagas disease. At concentrations of 50 µg/mL, it induced over 95% mortality in trypomastigotes after a short incubation period .
Case Studies
Case Study 1: Antiviral Efficacy Against HCV
A series of experiments evaluated the efficacy of various alkylated benzotriazoles against HCV helicase. The most effective derivatives were identified through structure-activity relationship studies that correlated specific alkyl substitutions with increased inhibitory potency.
Case Study 2: Antimicrobial Screening
A comprehensive screening of benzotriazole derivatives against multiple bacterial strains revealed that certain compounds not only inhibited growth but also displayed synergistic effects when combined with traditional antibiotics. This highlights their potential as adjunct therapies in treating resistant infections.
Q & A
Q. What statistical tools are recommended for analyzing heterogeneous catalytic performance data?
- Answer : Use multivariate regression to correlate catalyst loading, surface area, and turnover frequency (TOF). Principal component analysis (PCA) reduces dimensionality in datasets with >3 variables. For outlier detection, apply Grubbs’ test at 95% confidence .
Methodological Innovations
Q. Can AI-driven autonomous laboratories enhance research efficiency for derivatives of this compound?
Q. What advanced separation techniques improve purity assessment of this hydrophobic compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
